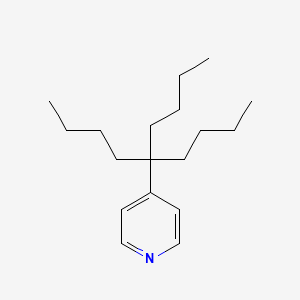

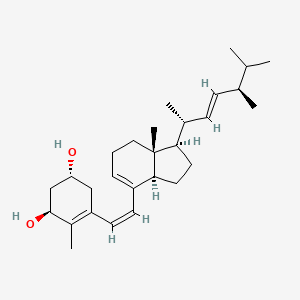

![molecular formula C7H4BrFN2 B595453 8-Bromo-6-fluoroimidazo[1,2-a]pyridine CAS No. 1368664-08-7](/img/structure/B595453.png)

8-Bromo-6-fluoroimidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

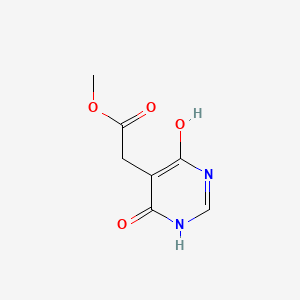

8-Bromo-6-fluoroimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 1368664-08-7 . It has a molecular weight of 215.02 and its IUPAC name is this compound . It appears as a white to light-yellow solid .

Synthesis Analysis

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrFN2/c8-6-3-5(9)4-11-2-1-10-7(6)11/h1-4H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound is a white to light-yellow solid . It has a molecular weight of 215.02 and is typically stored in a refrigerator .Scientific Research Applications

Medicinal Chemistry and Drug Development

8-Bromo-6-fluoroimidazo[1,2-a]pyridine, by virtue of its structural features, could be relevant in the domain of medicinal chemistry. Imidazopyridines, a class to which this compound belongs, have been extensively studied for their pharmacological properties. Such compounds have been reported to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer effects. For instance, synthetic compounds with tri- and tetra-substituted imidazole scaffolds are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release (Scior et al., 2011). Additionally, imidazopyridines have been identified for their potential in developing optical sensors due to their significant structural and electronic properties, highlighting their versatility in sensor technology and biological applications (Jindal & Kaur, 2021).

Organic Synthesis and Catalysis

The structural motif of this compound is instrumental in organic synthesis and catalysis. Such compounds can serve as intermediates or key components in the synthesis of complex organic molecules. Heterocyclic N-oxide derivatives, including those synthesized from imidazole and pyridine analogs, have shown immense utility as versatile synthetic intermediates in catalysis and drug development, underscoring the importance of such structures in advancing organic synthesis methodologies (Li et al., 2019).

Development of New Materials

The unique electronic and structural characteristics of imidazopyridine derivatives, including potentially this compound, make them candidates for the development of new materials. Specifically, such compounds are of interest in the creation of optoelectronic materials, including luminescent molecules and electroluminescent devices. The incorporation of imidazopyridine fragments into π-extended conjugated systems has been shown to be valuable for the fabrication of materials for organic light-emitting diodes (OLEDs) and other photonic applications, demonstrating their potential in the fields of materials science and engineering (Lipunova et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Future Directions

Imidazopyridines, including 8-Bromo-6-fluoroimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, future research may focus on exploring their potential as therapeutic agents for various diseases, including tuberculosis .

Properties

IUPAC Name |

8-bromo-6-fluoroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-6-3-5(9)4-11-2-1-10-7(6)11/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDJRHUYKUZVBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=C(C2=N1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5aH-Oxireno[4,5]cyclopenta[1,2-c]pyridine-5a,6-diol,octahydro-1a-methyl-,[1aR-(1a-alpha-,1b-bta-,5a-](/img/no-structure.png)

![2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B595375.png)

![5-Methoxy-3H-benzo[b]thiophen-2-one](/img/structure/B595380.png)